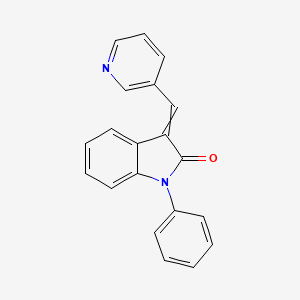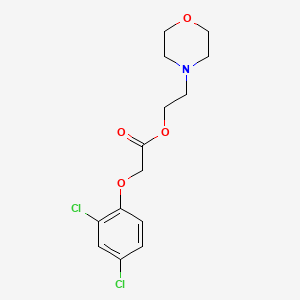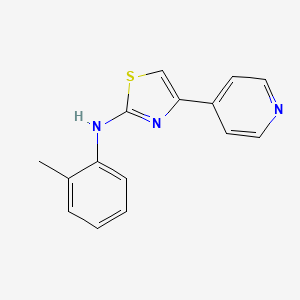
1-Phenyl-3-(pyridin-3-ylmethylidene)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-642184 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of study.
Preparation Methods
The synthesis of WAY-642184 involves several steps and specific reaction conditions. The preparation methods typically include:
-
Synthetic Routes: : The synthesis of WAY-642184 often involves the use of heteroaryl-pyrazole derivativesThe reaction conditions may vary depending on the desired substituents and the specific synthetic route chosen .
-
Industrial Production Methods: : Industrial production of WAY-642184 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) for the preparation of the compound .
Chemical Reactions Analysis
WAY-642184 undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
-
Reduction: : Reduction reactions involve the gain of electrons by WAY-642184, often using reducing agents such as sodium borohydride or lithium aluminum hydride .
-
Substitution: : Substitution reactions involve the replacement of one functional group in WAY-642184 with another. These reactions can be facilitated by reagents such as halogens or alkylating agents .
Scientific Research Applications
WAY-642184 has a wide range of scientific research applications, including:
-
Chemistry: : In chemistry, WAY-642184 is used as a precursor for the synthesis of other complex molecules.
-
Biology: : In biological research, WAY-642184 is studied for its potential as a therapeutic agent. It has shown promise in modulating specific biological pathways, making it a candidate for drug development .
-
Medicine: : WAY-642184 is being investigated for its potential use in treating various medical conditions. Its ability to interact with specific molecular targets makes it a valuable compound for developing new medications .
-
Industry: : In the industrial sector, WAY-642184 is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of WAY-642184 involves its interaction with specific molecular targets and pathways. The compound is known to act as a modulator of toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. By binding to TLR4, WAY-642184 can influence the signaling pathways involved in inflammation and immune regulation .
Comparison with Similar Compounds
WAY-642184 can be compared with other similar compounds, such as:
-
WAY-100635: : This compound is a selective serotonin receptor antagonist and is used in research related to neuropsychiatric disorders. Unlike WAY-642184, WAY-100635 primarily targets serotonin receptors .
-
WAY-267464: : This compound is an oxytocin receptor agonist and is studied for its potential effects on social behavior and stress response. WAY-267464 differs from WAY-642184 in its primary molecular target and mechanism of action .
-
WAY-600: : This compound is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is used in cancer research. WAY-600’s mechanism of action involves the inhibition of mTOR signaling, which is distinct from the TLR4 modulation by WAY-642184 .
Conclusion
WAY-642184 is a versatile compound with significant potential in various scientific research fields Its unique structure and properties make it a valuable subject of study, and its applications in chemistry, biology, medicine, and industry continue to expand
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-phenyl-3-(pyridin-3-ylmethylidene)indol-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18(13-15-7-6-12-21-14-15)17-10-4-5-11-19(17)22(20)16-8-2-1-3-9-16/h1-14H |
InChI Key |
UDORJKJXCLABJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B10804528.png)
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]quinoline](/img/structure/B10804533.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B10804542.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopentanecarboxamide](/img/structure/B10804546.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B10804547.png)
![4-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804548.png)
![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B10804549.png)
![1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B10804560.png)

![N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B10804570.png)

![2-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-3-phenyl-propionic acid](/img/structure/B10804599.png)
![2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B10804606.png)
